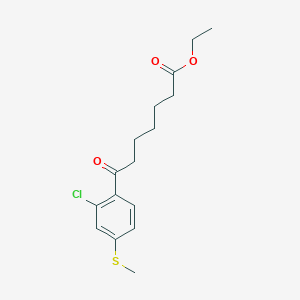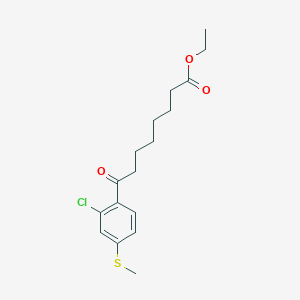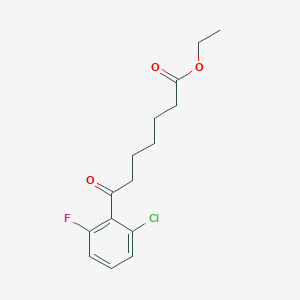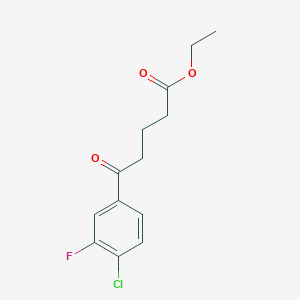
Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a derivative of phenylacetic acid, which is an organic compound containing a phenyl functional group and an acetic acid functional group . Its structure suggests that it might have interesting chemical properties and potential uses in various fields.
Synthesis Analysis
While specific synthesis methods for “Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate” were not found, similar compounds have been synthesized through various methods. For instance, a compound with a similar structure, “(S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one”, was synthesized by Genentech Inc .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques
Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate is involved in the synthesis of various chemical compounds. For instance, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid uses a method that includes masking of a double bond, regioselective deprotonation, and regeneration via selenation and oxidation (Kiely, 1991).
Reactivity in Synthesis
The reactivity of similar compounds to ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate is explored in various synthetic processes. For example, the synthesis of 5-methyl-2-ethyl-4-chloro-2-oxo-1,2-oxa-4-phospholene demonstrates the versatility of similar compounds in creating structurally diverse chemicals (Pudovik et al., 1970).
Incorporation in Drug Synthesis
Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate and related compounds are utilized in the synthesis of various drugs. For instance, its structural analogs play a role in the synthesis of certain antiviral agents, such as inhibitors of Herpes simplex type-1 (Dawood et al., 2011).
Role in Heterocyclic Chemistry
The compound and its derivatives are important in heterocyclic chemistry, contributing to the construction of complex molecular structures like cinnoline rings (Miyamoto & Matsumoto, 1988).
Applications in Biological and Pharmaceutical Research
Antiviral and Antibacterial Properties
Some derivatives of ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate demonstrate significant antiviral and antibacterial activities. For instance, certain synthesized compounds show potential in the treatment of tuberculosis and other microbial infections (Mamatha S.V et al., 2019).
Enzymatic Synthesis Applications
The compound's analogs are used in enzymatic synthesis processes, like the production of chiral intermediates for drugs like ezetimibe, highlighting their relevance in pharmaceutical manufacturing (Zhi‐Qiang Liu et al., 2017).
Environmental and Agricultural Use
- Herbicide Development: Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate related compounds are used in developing herbicides, demonstrating their significance in agricultural chemistry (Jian-Guo Fan et al., 2015).
Direcciones Futuras
The future directions for research on this compound would depend on its properties and potential uses. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .
Propiedades
IUPAC Name |
ethyl 5-(4-chloro-3-fluorophenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO3/c1-2-18-13(17)5-3-4-12(16)9-6-7-10(14)11(15)8-9/h6-8H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDCDSWQMKXNLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

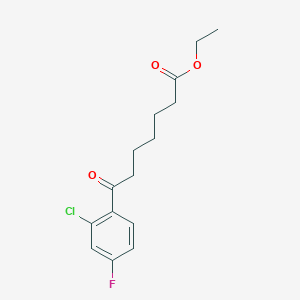
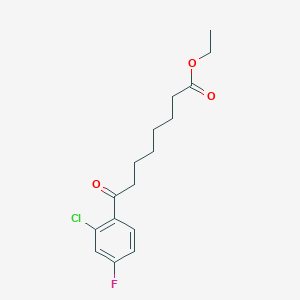
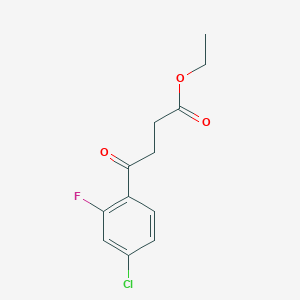

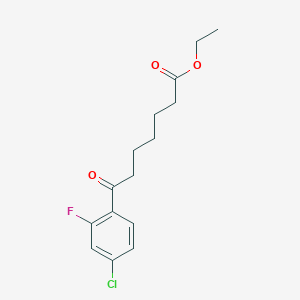

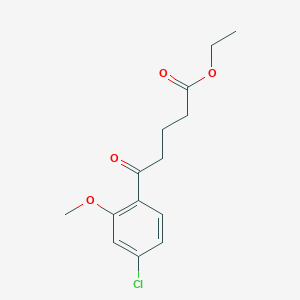
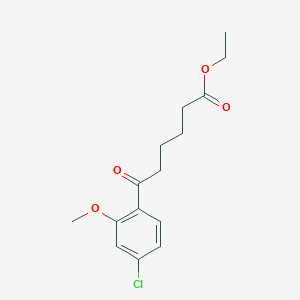
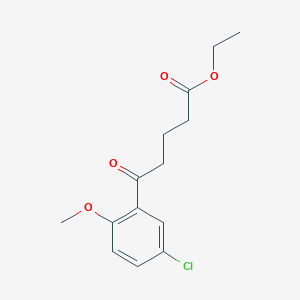
![Ethyl 5-[2-Chloro-4-(methylthio)phenyl]-5-oxovalerate](/img/structure/B1326048.png)

